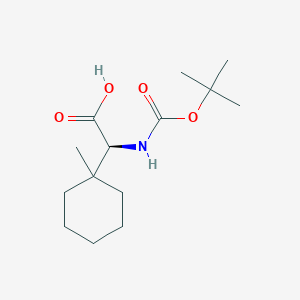

(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid

説明

特性

IUPAC Name |

(2S)-2-(1-methylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10(11(16)17)14(4)8-6-5-7-9-14/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAQGKKUVFMRFR-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCCCC1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Route A: Boc Protection of 1-Methylcyclohexylamine Derivatives

This method begins with 1-methylcyclohexylamine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide. The resulting Boc-protected amine is subsequently coupled with a bromoacetic acid derivative under Schotten-Baumann conditions to form the acetic acid side chain.

Route B: Stereoselective Synthesis from Chiral Precursors

To achieve the desired (2S) configuration, chiral auxiliaries or enantioselective catalysts are employed. For example, L-proline-derived catalysts have been used in asymmetric Michael additions to install the stereocenter. This route ensures high enantiomeric excess (ee > 98%) but requires stringent reaction control.

Step-by-Step Synthesis Procedures

Boc Protection of 1-Methylcyclohexylamine

Reagents :

-

1-Methylcyclohexylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

Procedure :

-

Dissolve 1-methylcyclohexylamine (10 mmol) in anhydrous THF under nitrogen.

-

Add TEA (12 mmol) dropwise at 0°C, followed by Boc₂O (11 mmol).

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with ethyl acetate, and dry over MgSO₄.

Yield : 85–90%

Coupling with Bromoacetic Acid

Reagents :

-

Boc-protected 1-methylcyclohexylamine

-

Bromoacetyl bromide

-

Sodium bicarbonate

Procedure :

-

Dissolve the Boc-protected amine (5 mmol) in dichloromethane.

-

Add bromoacetyl bromide (6 mmol) and NaHCO₃ (15 mmol) at 0°C.

-

Stir for 4 hours, then wash with HCl (1M) and brine.

-

Purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 75–80%

Stereoselective Synthesis Methods

Asymmetric Catalysis

The (2S) configuration is achieved using Evans oxazolidinone auxiliaries. The chiral auxiliary directs the alkylation of the acetic acid moiety, followed by Boc protection and auxiliary removal.

Key Reaction :

Conditions :

-

Temperature: −78°C

-

Solvent: THF

-

Catalyst: Chiral bis-oxazoline Cu(II) complex

Enantiomeric Excess : 97–99%

Enzymatic Resolution

Racemic mixtures of the compound are resolved using lipase enzymes (e.g., Candida antarctica lipase B). The enzyme selectively hydrolyzes the (2R)-enantiomer, leaving the (2S)-form intact.

Yield : 40–45% (theoretical maximum for resolution)

Purification and Characterization

Purification Techniques

Analytical Data

Recent Advances and Optimizations

化学反応の分析

Types of Reactions

(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the Boc-protected amine group.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

科学的研究の応用

Medicinal Chemistry

The compound is primarily studied in the context of medicinal chemistry due to its potential pharmacological properties. Its chiral nature allows for specific interactions with biological receptors, which can lead to diverse therapeutic effects.

Potential Biological Activities

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens, indicating potential use in developing antibiotics.

- Anti-inflammatory Properties : Certain derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Neuroprotective Effects : The cyclohexyl moiety may contribute to neuroprotective properties relevant in neurodegenerative disorders.

Synthesis Methodologies

The synthesis of (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid typically involves several key steps:

- Protection of the Amino Group : The amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.

- Formation of the Cyclohexyl Moiety : The cyclohexyl component is introduced through specific coupling reactions.

- Deprotection and Purification : Final steps involve the removal of the Boc protecting group and purification of the target compound.

These synthetic strategies are crucial for producing compounds with high purity and specific stereochemistry necessary for biological activity.

The biological activity of (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid can be assessed through various bioassays. Potential activities include:

| Activity Type | Description |

|---|---|

| Antimicrobial | Efficacy against bacteria and fungi, suggesting antibiotic potential. |

| Anti-inflammatory | Reduction in inflammatory markers in vitro and in vivo models. |

| Neuroprotective | Protection against neuronal cell death in models of oxidative stress. |

Interaction Studies

Understanding how (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid interacts with biological macromolecules such as proteins and nucleic acids is crucial for elucidating its mechanisms of action. Techniques used include:

- Surface Plasmon Resonance (SPR) : To study binding kinetics with target proteins.

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of complexes formed with biomolecules.

- X-ray Crystallography : To visualize the interaction at atomic resolution.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds against various bacterial strains, demonstrating that modifications to the cyclohexyl moiety could enhance activity.

Case Study 2: Neuroprotection

In vitro studies highlighted that derivatives of this compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential as a neuroprotective agent in treating neurodegenerative diseases.

作用機序

The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group can be selectively removed under mild conditions, allowing the free amine to interact with its target. This selective deprotection is often achieved using reagents like oxalyl chloride .

類似化合物との比較

Comparison with Structurally Similar Compounds

Cyclohexyl-Substituted Analogs

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic Acid (CAS 394735-65-0)

- Structural Differences : The 4,4-difluorocyclohexyl group replaces the 1-methylcyclohexyl moiety, introducing electronegative fluorine atoms.

- Physicochemical Properties: Molecular Formula: C₁₃H₂₁F₂NO₄ Molar Mass: 293.31 g/mol pKa: 3.94 ± 0.10 (predicted) Boiling Point: 410.7 ± 25.0 °C (predicted) .

- Impact: Fluorination increases polarity and may enhance metabolic stability in drug candidates compared to the non-fluorinated analog.

(2S)-2-[(tert-Butoxycarbonyl)amino]-2-(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetic Acid

- Structural Differences : Features a 3-hydroxyadamantyl group instead of 1-methylcyclohexyl.

- Physicochemical Properties: Molecular Formula: C₁₇H₂₇NO₅ Molar Mass: 325.4 g/mol Storage: Requires +5°C for stability .

Heterocyclic Analogs

(2S)-2-(tert-Butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic Acid (CAS 3089-23-4)

- Structural Differences : Substitutes the cyclohexyl group with a 1-methylpyrazol-4-yl heterocycle.

- Physicochemical Properties :

- Impact : Enhanced π-π stacking interactions and solubility in polar solvents compared to cyclohexyl derivatives.

Data Table: Key Comparative Properties

生物活性

(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid, commonly referred to as Boc-amino acid, is a chiral compound notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group and a cyclohexyl moiety. These characteristics suggest potential biological activities that warrant exploration in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₄H₂₅NO₄

- Molecular Weight : 271.35 g/mol

- CAS Number : 951789-86-9

- Structure : The compound contains a chiral center at the second carbon atom, which is crucial for its interaction with biological targets.

Biological Activities

The biological activity of (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid can be categorized into several key areas:

1. Antimicrobial Activity

Compounds with similar structures have demonstrated efficacy against various pathogens. The presence of the cyclohexyl group may enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.

- Case Study : In studies of related compounds, significant antimicrobial activity was observed against Staphylococcus aureus, with MIC values indicating effective bactericidal properties .

2. Anti-inflammatory Properties

Certain derivatives of amino acids exhibit anti-inflammatory effects, making them potential candidates for treating diseases characterized by inflammation.

- Research Findings : Compounds structurally related to (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid have shown promise in reducing inflammatory markers in vitro, suggesting a potential role in managing inflammatory conditions .

3. Neuroprotective Effects

The cyclohexyl moiety may contribute to neuroprotective properties, relevant in neurodegenerative disorders such as Alzheimer's disease.

- Evidence : Preliminary studies indicate that similar compounds can inhibit neuroinflammation and promote neuronal survival under stress conditions, although specific studies on this compound are still needed .

Understanding how (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid interacts with biological systems is essential for elucidating its pharmacological profile.

Interaction Studies

Interaction studies focus on how this compound interacts with proteins and nucleic acids. Techniques such as:

- NMR Spectroscopy : Used to analyze conformational changes upon binding.

- Molecular Docking Studies : Employed to predict binding affinities and modes of action against specific biological targets.

Comparative Analysis

To better understand the unique properties of (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Amino-1-cyclohexane acetic acid | Contains an amino group and a cyclohexane | Simpler structure, less steric hindrance |

| N-Boc-L-alanine | Similar Boc protection but lacks cyclohexane | Commonly used in peptide synthesis |

| 3-Amino-3-methylbutanoic acid | Contains an amino group and branched alkane | Different steric properties affecting activity |

The combination of a chiral center, protective group, and cyclohexyl side chain in (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid may influence its pharmacokinetics and pharmacodynamics compared to these similar compounds .

Q & A

Q. Q1: What are the key considerations for synthesizing (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid with high enantiomeric purity?

Methodological Answer:

- Chiral Auxiliary Approach : Use tert-butoxycarbonyl (Boc) protection on the amino group to prevent racemization during synthesis. Enantioselective alkylation of cyclohexyl precursors via asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) ensures the 2S configuration .

- Purification : Recrystallization from ethanol/water mixtures improves purity, as evidenced by melting point consistency (e.g., 127–133°C for analogous Boc-amino acids) .

- Analytical Validation : Confirm stereochemistry via chiral HPLC (e.g., using polysaccharide-based columns) and / NMR to resolve diastereotopic protons .

Advanced Synthesis Challenges

Q. Q2: How can researchers address low yields in the coupling of 1-methylcyclohexylacetic acid with Boc-protected amines?

Methodological Answer:

- Activation Strategies : Use coupling agents like EDCI/HOBt to enhance amide bond formation efficiency. Pre-activation of the carboxylic acid as a mixed anhydride (e.g., with ClCOEt) improves reactivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) increase solubility of the hydrophobic cyclohexyl moiety, as observed in analogous syntheses of β-amino acids .

- Monitoring : Track reaction progress via LC-MS to identify intermediates and optimize stoichiometry .

Biological Activity and Applications

Q. Q3: What methodologies are used to study the interaction of this compound with biomolecules (e.g., enzymes)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) on sensor chips to measure binding kinetics (, ) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ) for ligand-enzyme interactions, leveraging the compound’s rigid cyclohexyl backbone for specificity studies .

- Molecular Dynamics Simulations : Use databases like REAXYS to model binding poses and predict steric clashes with the 1-methylcyclohexyl group .

Impurity Profiling and Analysis

Q. Q4: How can researchers resolve co-eluting epimers during HPLC analysis?

Methodological Answer:

- Chromatographic Tuning : Adjust mobile phase pH (e.g., 0.1% TFA in acetonitrile/water) to exploit ionizable groups. For Boc-protected analogs, a C18 column with a gradient of 10–90% acetonitrile over 30 minutes resolves epimers .

- Temperature Control : Lower column temperature (e.g., 15°C) enhances separation by reducing kinetic diffusion, as reported for cyclohexyl derivatives .

- Orthogonal Methods : Validate purity via NMR (if fluorinated analogs exist) or capillary electrophoresis .

Computational Modeling

Q. Q5: What computational tools predict the metabolic stability of this compound?

Methodological Answer:

- Database Integration : Use BKMS_METABOLIC and PISTACHIO to predict oxidative metabolism (e.g., CYP450-mediated degradation) of the tert-butyl group .

- ADMET Prediction : Apply QSAR models in REAXYS to estimate logP (hydrophobicity) and blood-brain barrier permeability, critical for neuroactive compound design .

- Docking Studies : Simulate interactions with ABC transporters (e.g., P-glycoprotein) using AutoDock Vina to assess efflux risks .

Stability and Storage

Q. Q6: What conditions are optimal for long-term storage of this compound?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (argon) to prevent Boc group hydrolysis, as recommended for similar amino acid derivatives .

- Desiccation : Use vacuum-sealed containers with silica gel to avoid moisture-induced degradation (critical for carboxylic acid stability) .

- Stability Monitoring : Perform periodic LC-MS checks (every 6 months) to detect decomposition products like free amines or diketopiperazines .

Advanced Data Contradictions

Q. Q7: How should researchers reconcile conflicting reports on this compound’s solubility in aqueous buffers?

Methodological Answer:

- pH-Dependent Solubility : Test solubility across pH 3–8. The carboxylic acid group (pKa ~2.5) ionizes at higher pH, increasing water solubility, while the hydrophobic cyclohexyl group dominates at lower pH .

- Co-Solvent Systems : Use 10–20% DMSO or cyclodextrin inclusion complexes to enhance solubility for biological assays, as validated for neuroactive analogs .

- Dynamic Light Scattering (DLS) : Measure aggregation propensity at varying concentrations (0.1–10 mM) to identify micelle formation thresholds .

Reaction Mechanism Elucidation

Q. Q8: What techniques confirm the mechanism of Boc deprotection under acidic conditions?

Methodological Answer:

- Kinetic Studies : Monitor deprotection (e.g., with TFA) via in situ IR spectroscopy to track Boc group cleavage (loss of C=O stretch at 1680 cm) .

- Isotopic Labeling : Use -labeled Boc groups to trace intermediates via NMR, identifying carbocation rearrangements on the cyclohexyl ring .

- Mass Spectrometry : Detect tert-butanol byproduct (m/z 74) to validate cleavage pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。